molecular formula C10H6Cl2N2O B11104643 (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone

(3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B11104643
M. Wt: 241.07 g/mol
InChI Key: PPOZMMBGUFTQOQ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that features a dichlorophenyl group attached to a pyrazole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(1H-pyrazol-3-yl)methanone
  • (3,4-Dichlorophenyl)(1H-pyrazol-5-yl)methanone
  • (3,4-Dichlorophenyl)(1H-pyrazol-4-yl)methanone

Uniqueness

(3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone is unique due to the specific positioning of the dichlorophenyl group and the pyrazole ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For instance, the position of the substituents can influence the compound’s reactivity and its ability to interact with biological targets.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

(3,4-dichlorophenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C10H6Cl2N2O/c11-8-3-2-7(6-9(8)12)10(15)14-5-1-4-13-14/h1-6H

InChI Key

PPOZMMBGUFTQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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